![molecular formula C16H13FN2O4S B2669518 Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate CAS No. 865249-15-6](/img/structure/B2669518.png)
Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a fluoro group, a furan ring, a carbonyl group, an imino group, and a benzothiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve several steps, including the formation of the furan ring and the benzothiazole ring, the introduction of the fluoro group, and the formation of the carbonyl and imino groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring and the benzothiazole ring would contribute to the rigidity of the molecule, while the ethyl group would add some flexibility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions and reagents used. The furan ring, for example, could undergo reactions such as oxidation or palladium-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its stability and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Antinociceptive and Anti-inflammatory Properties : A study by Selvam et al. (2012) on thiazolopyrimidine derivatives revealed significant antinociceptive and anti-inflammatory activities in compounds synthesized by incorporating furan-2-yl groups, similar to the structure of Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate. The research demonstrated the potential of these compounds in pain and inflammation management, without delving into drug usage or dosage information (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antibacterial, Antiurease, and Antioxidant Activities : Research conducted by Sokmen et al. (2014) synthesized and evaluated the antibacterial, antiurease, and antioxidant activities of new 1,2,4-triazole Schiff base and amine derivatives, starting from an acylhydrazone compound closely related to this compound. This study highlights the potential for developing compounds with significant bioactivities based on the structural motif of this compound, without discussing drug side effects (Sokmen et al., 2014).
Chemical and Physical Properties
Crystal Structure Analysis : The crystal structure of derivatives related to this compound, such as 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, has been elucidated, revealing details about intermolecular interactions and molecular packing. These insights are valuable for understanding the physical properties of these compounds and their potential applications in materials science (Seo, Choi, Son, & Lee, 2011).
Fluorescence and Photophysical Studies : Benzimidazole and benzothiazole conjugates, similar in structure to this compound, have been explored as fluorescent sensors for metal ions like Al3+ and Zn2+. These studies contribute to the development of novel fluorescent materials and sensors, leveraging the unique photophysical properties of these compounds (Suman, Bubbly, Gudennavar, & Gayathri, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-2-22-13(20)9-19-14-10(17)5-3-7-12(14)24-16(19)18-15(21)11-6-4-8-23-11/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEVZPZYYMFRRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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